molecular formula C12H11NO B170209 2-Hydroxymethyl-6-phenylpyridine CAS No. 162614-73-5

2-Hydroxymethyl-6-phenylpyridine

Cat. No. B170209
M. Wt: 185.22 g/mol
InChI Key: IZRZBIMBCUEUNV-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-6-phenylpyridine (2HM6PP) is a synthetic compound used in laboratory experiments for its diverse range of applications. It is an important synthetic tool for the preparation of a variety of compounds and has been used in a wide range of research areas, including organic synthesis, medicinal chemistry, and biochemistry. 2HM6PP has been found to have a wide range of biochemical and physiological effects, making it an invaluable tool for research.

Scientific Research Applications

Nitration and Chemical Synthesis

2-Hydroxymethyl-6-phenylpyridine derivatives are involved in nitration reactions. For instance, 2-phenyl-3-hydroxypyridine undergoes nitration, yielding 2-(4-nitrophenyl)-3-hydroxypyridine, which upon further nitration introduces a nitro group into the pyridine ring. This process facilitates nitration in the phenylpyridine molecule (Smirnov, Kuz’min, Lezina, & Dyumaev, 1970). Additionally, derivatives of 2-Hydroxymethyl-6-phenylpyridine have been used in the synthesis of various compounds such as α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid, indicating its versatility in chemical synthesis (Prostakov, Rani, Mikhailova, & Sergeeva, 1986).

Photophysical and Catalytic Properties

The compound and its derivatives have been explored for their photophysical properties and potential catalytic applications. Studies on cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, including 6-phenyl-2,2'-bipyridine derivatives, have shown significant redox and luminescent properties. These properties are valuable in various applications like light-emitting devices and sensors (Neve, Crispini, Campagna, & Serroni, 1999). Similarly, palladium(II) and ruthenium(II) complexes with N-substituted-2-aminomethyl-6-phenylpyridines demonstrate effective catalytic activities in various reactions, highlighting the utility of 2-Hydroxymethyl-6-phenylpyridine in catalysis (Wang, Hao, Zhang, Gong, & Song, 2011).

Fluorescent Chemosensors and DNA Interaction

Derivatives of 2-Hydroxymethyl-6-phenylpyridine have been used to develop novel fluorescent chemosensors for detecting metal ions, such as chromium. These chemosensors can have practical applications in environmental monitoring and diagnostics (Chalmardi, Tajbakhsh, Bekhradnia, & Hosseinzadeh, 2017). Additionally, Zinc(II) complexes with derivatives of 2-Hydroxymethyl-6-phenylpyridine have been studied for their interactions with DNA, demonstrating potential applications in understanding DNA binding mechanisms and developing anticancer agents (Li, Liu, Jiang, Liang, Huang, Huang, Chen, Pan, & Ma, 2019).

properties

IUPAC Name

(6-phenylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRZBIMBCUEUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443974
Record name 2-Hydroxymethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethyl-6-phenylpyridine

CAS RN

162614-73-5
Record name 2-Hydroxymethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-6-phenyl-2-pyridylmethanol (2.20 g), 5% palladium-carbon (1.10 g), triethylamine (1.4 ml), methanol (20 ml) and tetrahydrofuran (20 ml) was stirred at room temperature under a hydrogen atmosphere. After palladium-carbon was removed by filtration, the filtrate was concentrated. The residue was subjected to silica gel column chromatography to obtain 6-phenyl-2-pyridylmethanol (1.76 g, yield 95%) as a colorless oily substance from the fraction eluted with ethyl acetate-hexane (1:5, volume ratio).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(tert-butyldiphenylsiloxy)methyl-6-phenylpyridine (1.2 g) in THF (20 mL) was added Bu4NF (3.3 mL of a 1M solution in THF). After 1 h, NH4OAc buffer was added and the mixture extracted with EtOAc. The organics were dried (MgSO4), concentrated and chromatographed (silica gel; hexane/EtOAc acetate (3:2)) to provide the title compound as a solid.
Name
2-(tert-butyldiphenylsiloxy)methyl-6-phenylpyridine
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4.5 g of 2-phenyl-6-(acetoxymethyl)-pyridine (20 mmol) was treated with an aqueous HCl solution (15%, 10 ml) and the mixture was heated at reflux temperature while stirring. After 30 minutes the reaction mixture was concentrated with the aid of an oil pump (10 mm) at 40° C., CH3CN was added, and the mixture was evaporated to dryness in vacuo and yielded 2-phenyl-6-(hydroxymethyl)-pyridine (3.0 g, 80%) as an oil.
Name
2-phenyl-6-(acetoxymethyl)-pyridine
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxymethyl-6-phenylpyridine
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